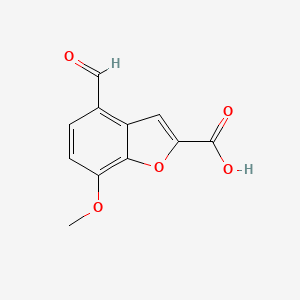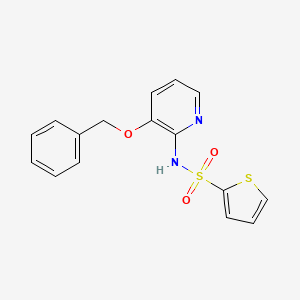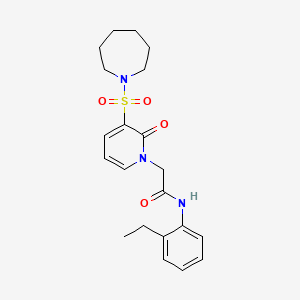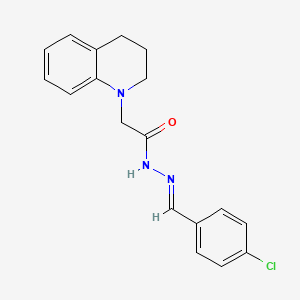![molecular formula C10H18INO2Zn B2953296 [1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide CAS No. 807618-13-9](/img/structure/B2953296.png)
[1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide” is an organic zinc compound . It is a white solid with good solubility and can dissolve in many organic solvents such as dimethyl sulfoxide (DMSO) and ethanol . This compound can form a stable compound with tert-Butoxycarbonyl-piperidine .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the chemical formula C10H18INO2Zn . The InChI code for this compound is 1S/C10H18NO2.HI.Zn/c1-10(2,3)13-9(12)11-7-5-4-6-8-11;;/h4H,5-8H2,1-3H3;1H;/q;;+1/p-1 .Chemical Reactions Analysis
“this compound” is widely used in the field of organic synthesis, especially as an intermediate for reagents and catalysts in transition metal-catalyzed reactions .Physical And Chemical Properties Analysis
“this compound” is a white solid with good solubility . It can dissolve in many organic solvents such as dimethyl sulfoxide (DMSO) and ethanol . The molecular weight of this compound is 376.55 .科学的研究の応用
Regioselective and Stereoselective Copper(I)-Promoted Allylation and Conjugate Addition : Copper salts have been used for transmetalation and electrophilic quench of compounds including N-Boc-2-lithiopiperidine, which is formed by deprotonation of N-Boc-piperidine. This chemistry has been utilized for the synthesis of several natural products and alkaloids, demonstrating the importance of such reactions in organic synthesis (Coldham & Leonori, 2010).
Synthesis of Asymmetric Zinc(II) Phthalocyanines : Zinc(II) phthalocyanine containing [2-(tert-butoxycarbonyl)amino]ethoxy and iodine groups has been synthesized. This compound is surrounded by substituents with functional groups, making it a starting material for reactions like sonogashira coupling and carbodiimide coupling. Such materials are significant in the field of photodynamic therapy (Göksel, 2016).
Coupling under Pd(0) Catalysis : A study on the coupling between vinyl or aryl iodides and vinyl zinc bromides reveals the impact of a tert-butoxy group in allylic or homoallylic position on vinyl zinc bromides. This research adds to our understanding of organometallic chemistry and catalysis (Labaudinière & Normant, 1992).
Asymmetric Synthesis of Piperidinedicarboxylic Acid Derivatives : Research on the asymmetric synthesis of piperidinedicarboxylic acid derivatives, including tert-butoxycarbonyl-protected analogues, contributes to the development of new synthetic methodologies and the production of enantiomerically pure compounds (Xue et al., 2002).
Antioxidant Activity in Polymer Degradation : Zinc diethyldithiocarbamate complexes, including those with piperidine, have been studied for their antioxidant activity in polymers like polypropylene. This work is significant in the field of polymer chemistry and materials science (Chakraborty & Scott, 1986).
Safety and Hazards
“[1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide” has several hazard statements including H225, H302, H314, H315, H319, H335, H351 . It is dangerous and precautions should be taken to avoid contact with skin and eyes, and to avoid inhaling its dust and vapors . In case of accidental contact or ingestion, seek medical attention immediately .
作用機序
Target of Action
It is known that this compound is used as a linker in the development of protacs (proteolysis-targeting chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The mode of action of [1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide involves its role as a linker in PROTACs . The compound connects the E3 ligase recruiting moiety and the target protein binding moiety in the PROTAC molecule . This allows the PROTAC to form a ternary complex with the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The biochemical pathways affected by this compound are dependent on the specific target protein of the PROTAC in which it is incorporated . By leading to the degradation of the target protein, the compound can influence various cellular processes regulated by that protein .
Pharmacokinetics
The incorporation of rigidity into the linker region of protacs, such as this compound, may impact the drug-like properties of the protac . This could potentially influence the absorption, distribution, metabolism, and excretion (ADME) properties of the PROTAC .
Result of Action
The result of the action of this compound is the degradation of the target protein in the cells . This can lead to changes in cellular processes regulated by the target protein, potentially resulting in therapeutic effects .
Action Environment
The action of this compound, as part of a PROTAC, can be influenced by various environmental factors. These may include the presence of the target protein and E3 ligase, the cellular environment, and the stability of the PROTAC
特性
IUPAC Name |
tert-butyl piperidin-4-ide-1-carboxylate;iodozinc(1+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18NO2.HI.Zn/c1-10(2,3)13-9(12)11-7-5-4-6-8-11;;/h4H,5-8H2,1-3H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNCCLSRLFJHAM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC[CH-]CC1.[Zn+]I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18INO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)(4-chlorophenyl)methanone](/img/structure/B2953219.png)
![2-(3-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2953220.png)


![Tert-butyl (3aR,6aS)-spiro[1,2,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-3,4'-piperidine]-1'-carboxylate](/img/structure/B2953223.png)


![3-Ethoxy-5-iodo-4-[(phenylcarbonyl)oxy]benzoic acid](/img/structure/B2953230.png)


![1-(1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione](/img/structure/B2953235.png)
